3-((4-Methylbenzyl)oxy)azetidine
Overview
Description
3-((4-Methylbenzyl)oxy)azetidine is a chemical compound with the molecular formula C11H15NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-methylbenzyl group attached to the azetidine ring through an oxygen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Methylbenzyl)oxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the polymerization of aziridine and azetidine monomers. This process can be carried out through cationic, anionic, and other polymerization mechanisms . The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Chemical Reactions Analysis
Types of Reactions: 3-((4-Methylbenzyl)oxy)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in azetidines makes them highly reactive, allowing for facile handling and unique reactivity under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organometallic reagents, alkyl dihalides, and primary amines. Microwave irradiation and catalytic systems, such as copper catalysts, are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents can produce bis-functionalized azetidines .
Scientific Research Applications
3-((4-Methylbenzyl)oxy)azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyamines through ring-opening polymerization . In biology and medicine, azetidines are explored for their potential as antibacterial and antimicrobial agents . Additionally, they are used in drug discovery, polymerization, and as chiral templates . The unique reactivity of azetidines, driven by their ring strain, makes them valuable in various research fields .
Mechanism of Action
The mechanism of action of 3-((4-Methylbenzyl)oxy)azetidine is primarily driven by its ring strain, which imparts unique reactivity to the compound. This reactivity allows for the formation of various products under appropriate reaction conditions. The molecular targets and pathways involved in its reactions include the formation of aminoboron “ate” complexes and the subsequent 1,2-metalate shift .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-((4-Methylbenzyl)oxy)azetidine include aziridines and other azetidines. Aziridines are three-membered nitrogen-containing heterocycles, while azetidines are four-membered . Both classes of compounds exhibit significant ring strain, which imparts unique reactivity to them .
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a 4-methylbenzyl group attached to the azetidine ring through an oxygen atom.
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTOJWJGYRVHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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